

(22R)-Budesonide-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: (22R)-Budesonide-d6

Cat. No.: B7947187

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An In-depth Technical Guide on (22R)-Budesonide-d6

This technical guide provides comprehensive information on **(22R)-Budesonide-d6**, focusing on its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development.

Core Compound Information

(22R)-Budesonide-d6 is the deuterium-labeled form of the (22R)-epimer of Budesonide. Budesonide itself is a potent, non-halogenated glucocorticoid with significant anti-inflammatory activity.^{[1][2]} The (22R)-epimer, also known as dexbudesonide, is one of the two epimers of Budesonide.^{[1][3]}

While a specific CAS number for **(22R)-Budesonide-d6** is not readily available, information for the parent compounds is provided below. The molecular weight for the deuterated compound can be calculated based on the addition of six deuterium atoms.

Table 1: Chemical and Physical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(22R)-Budesonide	51372-29-3	C ₂₅ H ₃₄ O ₆	430.54 ^{[1][3]}
Budesonide-d6	1134189-63-1	C ₂₅ H ₂₈ D ₆ O ₆	436.6

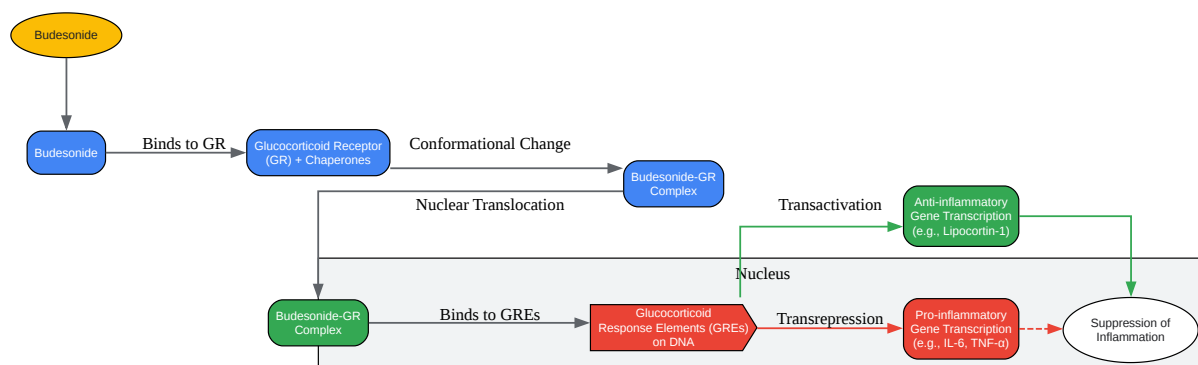
Mechanism of Action: Glucocorticoid Receptor Signaling

Budesonide exerts its anti-inflammatory effects primarily through its high affinity for the glucocorticoid receptor (GR).[4] As a lipophilic molecule, Budesonide readily diffuses across the cell membrane into the cytoplasm.[5]

Upon entering the cell, Budesonide binds to the cytosolic GR, leading to the dissociation of chaperone proteins and the formation of a Budesonide-GR complex.[3][5] This complex then translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[4][5] This interaction modulates gene expression in two primary ways:

- **Transactivation:** The Budesonide-GR complex activates the transcription of anti-inflammatory genes, such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, an enzyme critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5]
- **Transrepression:** The complex suppresses the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF- κ B.[3] This leads to a reduction in the production of inflammatory cytokines (e.g., IL-1 β , IL-6, TNF- α), chemokines, and adhesion molecules.[3][4][5]

The overall effect is a potent, localized anti-inflammatory response, characterized by reduced immune cell recruitment and activity at the site of inflammation.[5]



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Caption: Budesonide's mechanism of action via the glucocorticoid receptor pathway.

Experimental Protocols

Detailed methodologies for key assays are provided below.

Glucocorticoid Receptor (GR) Binding Assay (Whole-Cell Radioligand Competition)

This protocol outlines a method to determine the relative binding affinity of a test compound for the glucocorticoid receptor.

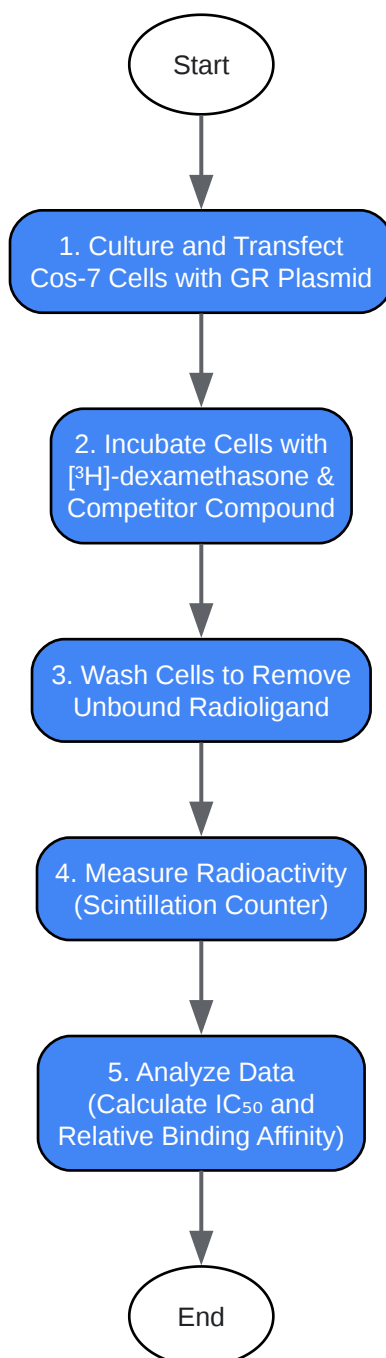
Table 2: Materials and Reagents for GR Binding Assay

Item	Description
Cell Line	Cos-7 cells or other suitable cell line.
Transfection Reagent	Plasmid expressing the human glucocorticoid receptor.
Radioligand	[³ H]-dexamethasone.
Competitor Compounds	(22R)-Budesonide, (22S)-epimer, Budesonide.
Non-specific Binding Control	Large excess of unlabeled dexamethasone.
Buffers and Media	Appropriate cell culture media, serum-free medium for incubation.
Equipment	Scintillation counter, cell culture incubator.

Methodology:

- Cell Culture and Transfection:
 - Culture Cos-7 cells in the appropriate medium and seed them in culture dishes.
 - Transfect the cells with a plasmid expressing the human glucocorticoid receptor.[\[6\]](#)
- Radioligand Binding:
 - Wash the transfected cells and resuspend them in a serum-free medium.
 - Incubate the cells with a constant concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor compounds.
 - Determine non-specific binding in the presence of a large excess of unlabeled dexamethasone.[\[6\]](#)
- Measurement of Radioactivity:
 - After incubation, wash the cells to remove the unbound radioligand.
 - Quantify the amount of radioactivity bound to the cells using a scintillation counter.[\[6\]](#)

- Data Analysis:
 - Determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC_{50}).
 - Calculate the relative binding affinity based on the IC_{50} values.[6]



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Caption: Workflow for a glucocorticoid receptor (GR) binding assay.

In Vitro Anti-inflammatory Assay (Cytokine Release Inhibition)

This protocol describes a method to assess the anti-inflammatory activity of corticosteroids by measuring the inhibition of cytokine release from immune cells.

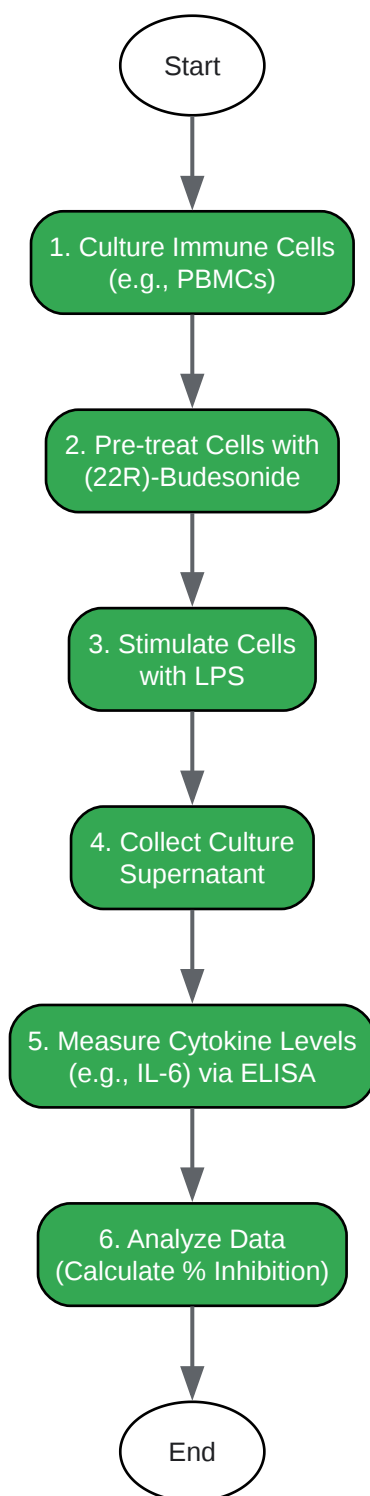
Table 3: Materials and Reagents for Anti-inflammatory Assay

Item	Description
Cell Line	Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1).
Stimulant	Lipopolysaccharide (LPS) or other inflammatory stimulus.
Test Compounds	(22R)-Budesonide at various concentrations.
Cytokine Detection	ELISA kit for the cytokine of interest (e.g., IL-6, TNF- α).
Buffers and Media	Appropriate cell culture media.
Equipment	Plate reader for ELISA, cell culture incubator.

Methodology:

- Cell Culture:
 - Culture human PBMCs or a suitable immune cell line.
- Cell Stimulation and Treatment:
 - Pre-treat the cells with various concentrations of the test compound (e.g., (22R)-Budesonide) for a specified time.
 - Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

- Sample Collection:
 - After the incubation period, collect the cell culture supernatant.
- Cytokine Measurement:
 - Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the stimulated control.



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Caption: Workflow for an in vitro anti-inflammatory assay.

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References

- 1. Budesonide (22R)-Isomer | CAS No- 51372-29-3 | Dexbudesonide ; (22R)-Budesonide [chemicea.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 4. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. benchchem.com [benchchem.com]
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